An In-depth Technical Guide to 1-(Pyrrolidin-2-yl)ethan-1-amine and its Dihydrochloride Salt
An In-depth Technical Guide to 1-(Pyrrolidin-2-yl)ethan-1-amine and its Dihydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] This five-membered saturated heterocycle offers a unique three-dimensional architecture that is invaluable for exploring pharmacophore space, enhancing stereochemistry, and improving pharmacokinetic profiles. Its prevalence in over 20 FDA-approved drugs underscores its significance as a "privileged scaffold" in modern drug discovery.[1] This guide provides a detailed technical overview of a specific and promising derivative, 1-(Pyrrolidin-2-yl)ethan-1-amine, with a focus on its chemical identity, synthesis, and potential applications for researchers in drug development. While the dihydrochloride salt is a common formulation to enhance stability and solubility, this guide will primarily focus on the free base, 1-(Pyrrolidin-2-yl)ethan-1-amine, for which more definitive data is available.
Chemical Identity and Physicochemical Properties
CAS Number and Molecular Structure
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1-(Pyrrolidin-2-yl)ethan-1-amine (Free Base): The Chemical Abstracts Service (CAS) has assigned the number 129231-14-7 to this compound.[2]
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1-(Pyrrolidin-2-yl)ethan-1-amine Dihydrochloride: A specific CAS number for the dihydrochloride salt is not consistently reported in major chemical databases. This is not uncommon for salt forms of research chemicals. For practical purposes, it is identified as the dihydrochloride salt of the free base (CAS 129231-14-7).
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Isomeric Consideration: It is crucial to distinguish 1-(Pyrrolidin-2-yl)ethan-1-amine from its isomer, 2-(Pyrrolidin-1-yl)ethan-1-amine (CAS 7154-73-6). The position of the ethylamine group relative to the nitrogen atom within the pyrrolidine ring defines the distinct chemical and biological properties of these molecules.[3]
Physicochemical Data
A summary of the key physicochemical properties for the free base is presented below. This data is essential for understanding its behavior in various experimental settings, from reaction conditions to formulation development.
| Property | Value (Predicted or Experimental) | Source |
| Molecular Formula | C₆H₁₄N₂ | [4] |
| Molecular Weight | 114.19 g/mol | [3] |
| Monoisotopic Mass | 114.1157 Da | [4] |
| XlogP (Predicted) | -0.2 | [4] |
| Physical Form | Solid (for related dihydrochloride salts) | [5] |
| pKa (Predicted) | 7.21 (neutral) (for isomeric 2-(Pyrrolidin-1-yl)ethan-1-amine) | [4] |
Synthesis and Characterization
Synthetic Strategies
A plausible synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for 1-(Pyrrolidin-2-yl)ethan-1-amine.
Experimental Protocol: A Representative Reductive Amination
The following is a generalized, representative protocol for the final reductive amination step, based on common laboratory practices. This is an illustrative procedure and would require optimization for this specific substrate.
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Imine Formation:
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Dissolve N-protected 2-acetylpyrrolidine (1.0 eq) in a suitable anhydrous solvent such as methanol or ethanol.
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Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 10 eq).
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Stir the mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
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Reduction:
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Cool the reaction mixture in an ice bath.
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Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (e.g., 1.5 eq), portion-wise to control the exothermic reaction.
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Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
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Work-up and Purification:
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Quench the reaction by the slow addition of water.
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Concentrate the mixture under reduced pressure to remove the bulk of the solvent.
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Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-protected amine.
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Purify the product by column chromatography on silica gel.
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Deprotection and Salt Formation:
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The protecting group (e.g., Boc, Cbz) is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc, hydrogenolysis for Cbz).
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Following purification of the free base, it can be dissolved in a suitable solvent like diethyl ether or methanol, and a solution of HCl in the same solvent can be added to precipitate the dihydrochloride salt.
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Spectroscopic Characterization
Accurate characterization is vital for confirming the identity and purity of the synthesized compound. While a complete set of experimental spectra for 1-(Pyrrolidin-2-yl)ethan-1-amine is not available in the reviewed literature, predicted data and data from its isomer, 2-(Pyrrolidin-1-yl)ethan-1-amine, provide valuable insights.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
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Predicted [M+H]⁺ for C₆H₁₄N₂: 115.12298[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The expected spectra would show characteristic signals for the pyrrolidine ring protons and carbons, as well as for the ethylamine side chain.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.
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Expected Absorptions:
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N-H stretching (primary amine): ~3300-3500 cm⁻¹ (two bands)
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C-H stretching (aliphatic): ~2850-2960 cm⁻¹
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N-H bending (primary amine): ~1590-1650 cm⁻¹
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For the isomeric compound, 2-(Pyrrolidin-1-yl)ethan-1-amine (CAS 7154-73-6), experimental FT-IR data is available, showing characteristic peaks in these regions.[3]
Applications in Drug Discovery and Research
The pyrrolidine scaffold is a key component in a wide range of biologically active molecules. Derivatives of 1-(Pyrrolidin-2-yl)ethan-1-amine have shown potential in various therapeutic areas.
Receptor Antagonism
Derivatives of 1-(arylmethyl)pyrrolidin-2-yl ethanol amine have been investigated as antagonists of the calcium-sensing receptor (CaSR).[7] The pyrrolidine moiety serves as a key structural element for interaction with the receptor, and modifications to the side chain can modulate potency and selectivity.
Central Nervous System (CNS) Applications
Pyrovalerone and its analogues, which feature a 2-pyrrolidinyl-pentan-1-one structure, are potent inhibitors of dopamine and norepinephrine transporters.[8] This highlights the potential of the 2-substituted pyrrolidine scaffold in the development of CNS-active agents, for example, in the treatment of conditions requiring modulation of monoamine reuptake.
The general workflow for evaluating such compounds in a drug discovery context is as follows:
Caption: Drug discovery workflow for novel pyrrolidine derivatives.
Safety and Handling
Detailed safety information for 1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride is not available. However, based on the data for related amine and pyrrolidine compounds, appropriate precautions should be taken.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
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Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
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Hazards: Amines can be corrosive and cause skin and eye irritation or burns. Handle with care.
Conclusion
1-(Pyrrolidin-2-yl)ethan-1-amine is a valuable chiral building block with significant potential in medicinal chemistry. Its structural features make it an attractive starting point for the synthesis of novel compounds targeting a range of biological receptors and transporters. While specific experimental data for this compound is limited in publicly accessible literature, established synthetic routes and the known pharmacological profiles of related analogues provide a strong foundation for its use in drug discovery and development programs. As with all research chemicals, it should be handled with appropriate safety precautions by trained professionals.
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